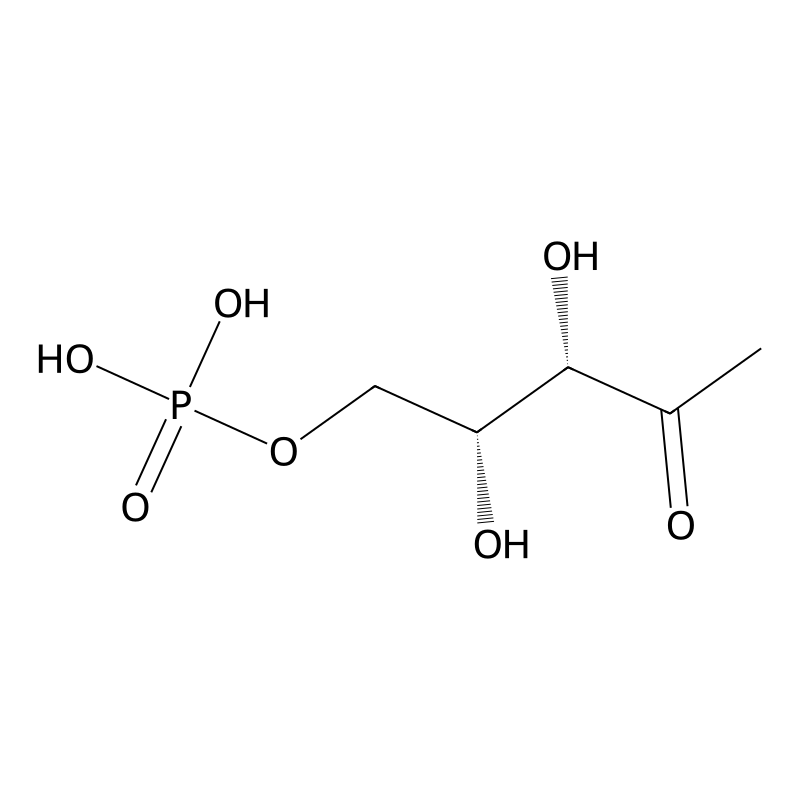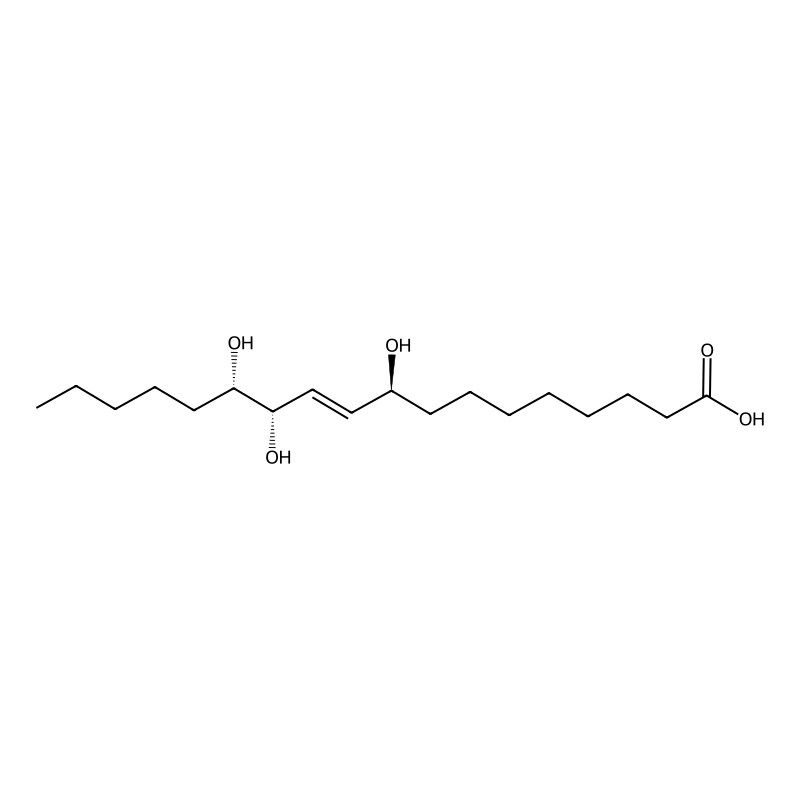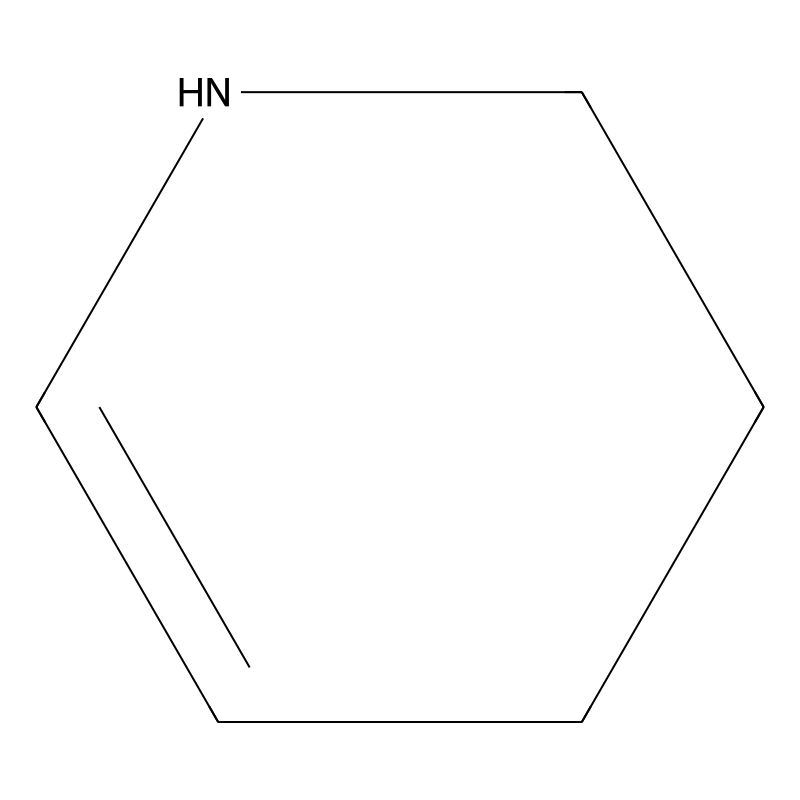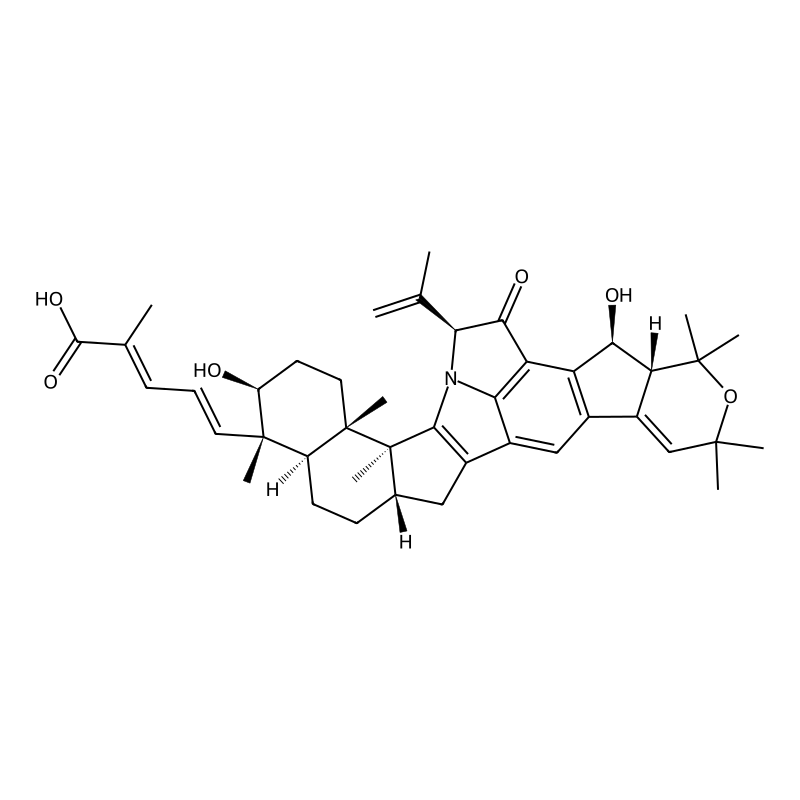Thorium nitrate
N4O12Th
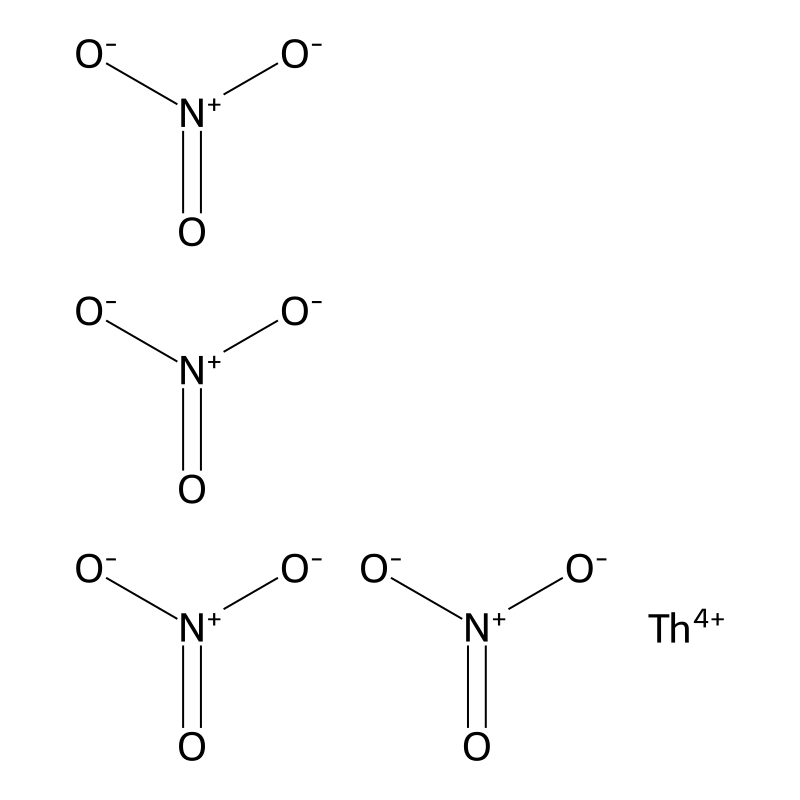
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
N4O12Th
Molecular Weight
InChI
InChI Key
SMILES
solubility
SOL IN WATER
Sol in alcohols, ketones, ethers, esters
Sol in water, alc.
Canonical SMILES
Precursor for Thorium-Based Nuclear Fuels
Thorium (Th-232) is a naturally occurring radioactive element with potential advantages over conventional uranium-based nuclear fuels. One key advantage is the potential for reduced long-lived radioactive waste. Thorium itself is not fissile, meaning it cannot readily undergo nuclear fission to release energy. However, when bombarded with neutrons, it can be converted into fissile Uranium-233 (U-233) through a process called breeding. This breeding cycle offers the possibility of more efficient use of nuclear fuel and potentially less radioactive waste compared to spent uranium fuel from traditional reactors [].
Research is ongoing to develop thorium-based nuclear fuel cycles. Thorium nitrate serves as a convenient starting material for synthesizing these advanced nuclear fuels due to its high water solubility and relative ease of purification [].
Material Science Research
Thorium nitrate also finds applications in material science research. Its properties make it useful for:
Synthesis of Thorium-Doped Materials
Thorium nitrate can be used as a precursor for synthesizing various thorium-doped materials. These materials exhibit unique properties such as luminescence (glowing) or high melting points. For example, Thorium-doped calcium fluoride (CaF₂:Th) has been used in scintillation detectors for radiation detection [].
Catalyst Development
Research explores the potential of thorium nitrate as a catalyst in specific chemical reactions. Some studies have investigated its use in organic synthesis reactions like Friedel-Crafts acylation and alkylation [].
Thorium nitrate is an inorganic compound with the formula . It typically appears as white, slightly deliquescent crystals and is highly soluble in water and alcohol, forming acidic solutions. The compound is often encountered in its tetrahydrate form, , which crystallizes from aqueous solutions under certain conditions. Its molecular weight is approximately 480.06 g/mol, with a composition of 48.34% thorium, 11.67% nitrogen, and 39.99% oxygen .
- Formation of Thorium Hydroxide: When thorium nitrate reacts with sodium hydroxide, thorium hydroxide precipitates:
- Reaction with Hydrogen Peroxide: In acidified solutions, thorium nitrate reacts with hydrogen peroxide to form thorium peroxynitrate:\text{Th NO}_3\text{ }_4+\text{H}_2\text{O}_2\rightarrow \text{Th O}_2\text{NO}_3\text{ }_2+2\text{HNO}_3$$[4][7].
- Interaction with Fluorides: Thorium nitrate can react with sodium fluoride to produce thorium fluoride:4\text{NaF}+\text{Th NO}_3\text{ }_4\rightarrow \text{ThF}_4+4\text{NaNO}_3$$[1].
Thorium nitrate can be synthesized through several methods:
- Dissolution of Thorium Hydroxide: Thorium hydroxide can be dissolved in nitric acid to yield thorium nitrate:\text{Th OH }_4+4\text{HNO}_3\rightarrow \text{Th NO}_3\text{ }_4+4\text{H}_2\text{O}
- From Monazite Ore: Thorium nitrate can also be extracted from monazite ore through a series of chemical processes involving acid leaching and precipitation techniques .
Studies on the interactions of thorium nitrate with various substances reveal its reactivity with oxidizing agents, acids, and bases. Its interactions can lead to the formation of various thorium complexes and derivatives, such as thorium peroxynitrate when reacted with hydrogen peroxide . Additionally, its acidic solutions can corrode metals upon contact.
Thorium nitrate shares similarities with other metal nitrates but has unique properties due to the presence of thorium. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Uranium Nitrate | \text{U NO}_3\text{ }_4 | Radioactive; used in nuclear fuel cycles |
| Zirconium Nitrate | \text{Zr NO}_3\text{ }_4 | Non-radioactive; used in ceramics |
| Barium Nitrate | \text{Ba NO}_3\text{ }_2 | Used in pyrotechnics; non-toxic |
Thorium nitrate's uniqueness lies primarily in its radioactive nature and specific applications within nuclear chemistry compared to its non-radioactive counterparts .
Color/Form
White, crystalline mass
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
Swells at melting point; Very soluble in water, alchol, acids. /Thorium nitrate tetrahydrate/
White hygroscopic crystals; MP: decomposes at 500 °C; very soluble in water, soluble in ethanol /Tetrahydrate/
UNII
Absorption Distribution and Excretion
... Thorium (as the nitrate) binds strongly to the (bovine) cortical bone glucoprotein, sialoprotein, which has a high density distribution of carboxylic acid groups along the protein chain; 42% of the amino acids in bone sialoprotein are either aspartic or glutamic acids, and are mainly responsible for binding of highly charged thorium ions.
Analytical microscopy was used to study the distribution and chemical composition of thorium deposits in bone marrow and liver after injection of thorium dioxide and thorium nitrate. Thorotrast (thorium dioxide) was identified as being localized in bone marow macrophages of a patient who had undergone cerebral arteriography forty two years ago. Large thorotrast deposits were also present in liver cells. Non-colloidal thorium (thorium nitrate) injected in rats concentrated in a non-soluble form in bone marrow macrophages, hepatocytes and Kupffer cells. These deposits of thorium associated with phosphorus can be explained by the formation of thorium phosphate in lysosomes that remain in tissue for a long time.
Associated Chemicals
Wikipedia
Biological Half Life
Methods of Manufacturing
Nitric acid dissolves thorium hydroxide yielding thorium nitrate. Depending on acidity, the pentahydrate, tetrahydrate, or the addition product, Th(NO3)4.2N2O5 may crystallize. If the nitrogen oxides are removed from the latter cmpd, /unstable/ anhydrous nitrate is obtained.
General Manufacturing Information
Government stocks of thorium nitrate in the National Defense Stockpile were 3,216,828 kg (7,091,891 lbs) on December 31, 1998.
Storage Conditions
KEEP WELL CLOSED. /THORIUM NITRATE TETRAHYDRATE/
During transport: Storage temperature: ambient; Venting: open; Stability: stable /Thorium nitrate tetrahydrate/





